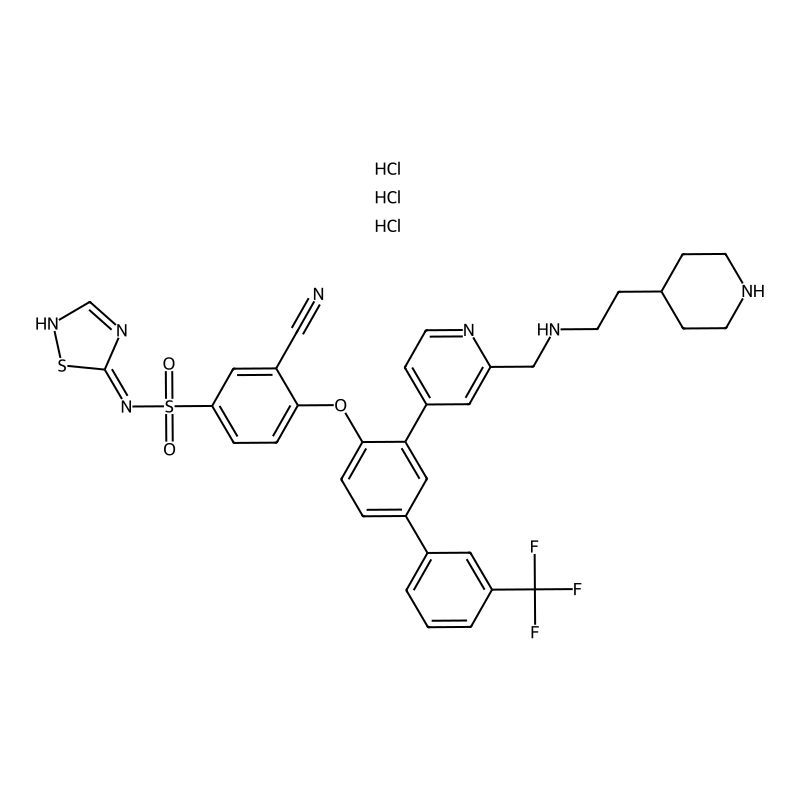

3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Target and Mechanism of Action

PF-06456384 trihydrochloride acts as a selective inhibitor of the voltage-gated sodium channel NaV1.7. Sodium channels are pore-forming proteins in cell membranes that control the flow of sodium ions. NaV1.7 is a specific subtype of sodium channel expressed in sensory neurons and plays a crucial role in pain signaling. By inhibiting NaV1.7, PF-06456384 trihydrochloride disrupts pain signals from reaching the central nervous system [1].

Source

Potential for Formalin Pain Model Research

The formalin pain model is a widely used preclinical test for evaluating analgesic drugs. It involves injecting formalin, a tissue irritant, into the paw of a laboratory animal. The animal exhibits characteristic behaviors indicative of pain in both the early and late phases following the injection. PF-06456384 trihydrochloride's potent NaV1.7 inhibition makes it a potential candidate for studying pain mechanisms and analgesic effects in the formalin pain model [1, 3].

Sources

The compound 3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride is a complex organic molecule characterized by multiple functional groups, including a cyano group, a benzenesulfonamide moiety, and a thiadiazole. This compound is notable for its potential applications in medicinal chemistry, particularly as a sodium channel inhibitor. The presence of trifluoromethyl and piperidine groups enhances its pharmacological properties, making it a subject of interest in drug development.

- Nucleophilic substitution: The benzenesulfonamide group can participate in nucleophilic substitutions, allowing for the introduction of various substituents.

- Hydrolysis: The cyano group may undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids.

- Reduction reactions: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of sodium channels. Sodium channels play crucial roles in the propagation of action potentials in neurons and muscle cells. Inhibiting these channels can lead to therapeutic effects in conditions such as epilepsy and chronic pain. Studies have shown that the compound has favorable IC50 values, indicating potent inhibitory effects on sodium channel activity .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the benzenesulfonamide backbone: This can be achieved through the reaction of sulfanilamide with appropriate electrophiles.

- Introduction of the cyano group: This may involve nucleophilic substitution or other methods to incorporate the cyano functionality.

- Piperidine functionalization: The piperidine ring can be introduced via alkylation reactions.

- Final coupling reactions: Coupling the various components together to form the final structure, often utilizing coupling reagents like EDC or DCC.

Given its biological activity, this compound has potential applications in:

- Pharmaceuticals: As a candidate for treating neurological disorders due to its sodium channel inhibitory effects.

- Research: As a tool compound for studying sodium channel function and related pathways in cellular physiology.

Interaction studies have demonstrated that this compound interacts with specific sodium channel subtypes, leading to modulation of their activity. These interactions can be assessed using electrophysiological techniques such as patch-clamp recordings, which allow for real-time observation of ion channel behavior in response to the compound .

Several compounds share structural features with 3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)-4-[2-[2-[2-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)ethylamino]methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]benzenesulfonamide | Similar sulfonamide and piperidine structure | Sodium channel inhibition |

| 3-cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-[2-[2-(hydroxymethyl)pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | Contains methoxy groups | Potentially similar biological activity |

| 5-(Chloromethyl)-2-(trifluoromethyl)-1,3,4-oxadiazole | Oxadiazole core with trifluoromethyl group | Related bioactivity but different mechanism |

Uniqueness

The uniqueness of 3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride lies in its specific combination of functional groups that confer distinct pharmacological properties not found in other similar compounds. Its intricate structure allows for targeted interactions with sodium channels while minimizing off-target effects.